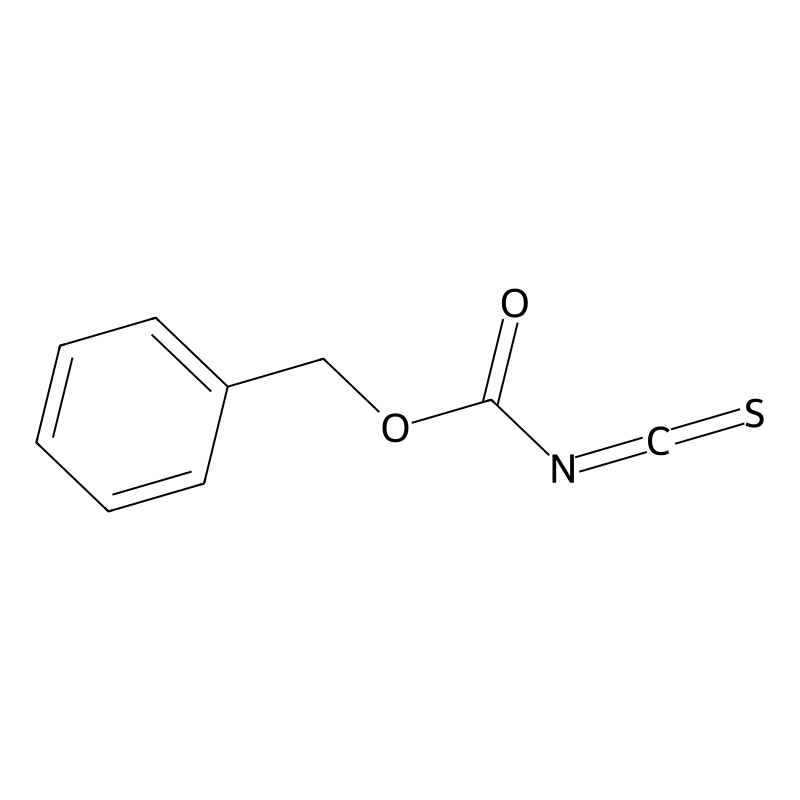

Benzyloxycarbonyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyloxycarbonyl isothiocyanate is an organic compound with the formula C₉H₇NO₂S. It features a benzyloxycarbonyl group attached to an isothiocyanate functional group, characterized by the presence of the isothiocyanate moiety (−N=C=S). This compound is notable for its role in organic synthesis, particularly in the modification of amines and in the development of various chemical entities.

Protection and Deprotection of Amino Groups

Cbz-NCS finds use as a protecting group for amino functionalities in peptides and other molecules. The benzyloxycarbonyl (Cbz) group acts as a protecting group due to its stability under various reaction conditions used for peptide bond formation. The amine group can be selectively attached with the Cbz moiety from Cbz-NCS, rendering it unreactive during subsequent reactions. Later, the Cbz group can be removed (deprotected) under specific conditions to reveal the free amine, allowing further functionalization. Organic Chemistry Portal:

Cbz-NCS can react with primary amines to introduce a thiourea group. The isothiocyanate moiety of Cbz-NCS reacts with the amine, forming a substituted thiourea. This reaction is useful for synthesizing various thiourea derivatives with potential biological activities. PubChem: )

Synthesis of Guanidines

Cbz-NCS can be employed in the synthesis of guanidines, which are important functional groups in many biologically active molecules. The reaction involves treating thioureas derived from Cbz-NCS with specific reagents like the Burgess reagent. This approach offers a convenient method for obtaining N-monoprotected guanidines. Organic Letters:

Research indicates that benzyloxycarbonyl isothiocyanate exhibits biological activity, particularly in cancer chemoprevention. Isothiocyanates are known to modulate various biological pathways, including enzyme activities related to drug metabolism. They may exert protective effects against carcinogenesis by influencing phase I and phase II metabolic enzymes, thereby enhancing detoxification processes in the body .

Several methods exist for synthesizing benzyloxycarbonyl isothiocyanate:

- From Amine Precursors: A common method involves reacting a primary amine with thiophosgene in a biphasic system, followed by purification through column chromatography .

- Dithiocarbamate Decomposition: This method utilizes dithiocarbamate salts, which decompose under specific conditions to yield isothiocyanates .

- Fragmentation Reactions: Benzyloxycarbonyl isothiocyanate can also be synthesized through fragmentation reactions of oxathiazoles, which are polymer-supported .

Studies on benzyloxycarbonyl isothiocyanate's interactions reveal its potential as a selective reagent in organic synthesis. Its reactivity with various nucleophiles has been explored extensively, demonstrating its ability to form stable derivatives that can be further modified for diverse applications in drug development and materials science .

Several compounds share structural or functional similarities with benzyloxycarbonyl isothiocyanate. Below are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Benzyl isothiocyanate | C₇H₇NS | Commonly used as a reagent in peptide synthesis |

| Allyl isothiocyanate | C₃H₅NS | Known for its pungent flavor and biological activity |

| Phenyl isothiocyanate | C₈H₇NS | Utilized in amino acid sequencing |

| 4-Methylthio-phenyl isothiocyanate | C₉H₉N₂S | Exhibits distinct biological properties |

Benzyloxycarbonyl isothiocyanate stands out due to its specific application as a protecting group and its unique reactivity profile compared to these similar compounds.

The development of isothiocyanate-based protecting groups traces its origins to the mid-20th century, coinciding with advancements in peptide synthesis. Early work by du Vigneaud and colleagues demonstrated the utility of thiocyanate derivatives in amino acid modifications, though instability issues limited their application. The introduction of the isothiocyanate moiety (−N=C=S) as a protective group emerged as a solution to these challenges, offering enhanced stability under acidic and basic conditions compared to thiocyanates.

A pivotal shift occurred with the recognition that isothiocyanates could serve as both protective groups and reactive intermediates. For instance, the work of Schmidt and coworkers in the 1980s highlighted the α-selectivity of isothiocyanate-protected sialyl donors during glycosylation reactions, a property attributed to the group’s strong electron-withdrawing character. This discovery catalyzed investigations into structural analogs, including Cbz-NCS, which combined the established protective capacity of the Cbz group with the unique reactivity of isothiocyanates.

The evolutionary trajectory of these groups reflects three key developments:

- Enhanced Stability: Comparative studies demonstrated that isothiocyanates exhibit greater hydrolytic stability than corresponding azides or isocyanates, particularly in aqueous media.

- Stereochemical Control: The bulky Cbz group in Cbz-NCS was found to impart significant steric shielding, enabling precise control over reaction stereochemistry in nucleophilic substitutions.

- Dual Reactivity: Modern applications exploit the isothiocyanate’s ability to participate in both protective group chemistry and subsequent cyclization reactions, creating multifunctional synthetic building blocks.

Positional Significance of Benzyloxycarbonyl Functionality in Molecular Design

The benzyloxycarbonyl group confers distinct advantages in molecular architecture through three primary mechanisms:

Electronic Modulation

The Cbz group’s electron-withdrawing benzyloxycarbonyl moiety activates adjacent reaction centers while stabilizing developing charges during nucleophilic attacks. This effect is particularly pronounced in Cbz-NCS, where the isothiocyanate group’s electron-deficient nature synergizes with the Cbz moiety to enhance electrophilicity at the thiocarbonyl carbon. Such electronic tuning enables selective reactions with primary amines even in the presence of secondary amines, a critical feature for controlled peptide chain elongation.

Spatiotemporal Reactivity Control

The spatial arrangement of the Cbz group creates a protective "umbrella" over reactive sites. Crystallographic analyses reveal that the benzyloxycarbonyl moiety in Cbz-NCS adopts a pseudoaxial orientation relative to the isothiocyanate group, sterically shielding the β-face of the molecule. This conformational preference directs nucleophilic attacks to the α-face, enabling predictable regiochemical outcomes in coupling reactions.

Deprotection OrthogonalityA key advantage of the Cbz group lies in its selective removal under mild hydrogenolytic conditions (H₂/Pd-C) without affecting other common protective groups. This orthogonality facilitates multi-step syntheses where sequential deprotection is required. For example, in the synthesis of complex oligosaccharides, Cbz-NCS has been employed to temporarily protect amino sugars during glycosidic bond formation, with subsequent hydrogenolysis enabling further functionalization.

Nucleophilic Addition Strategies for Isothiocyanate Incorporation

Metal-Catalyzed Conjugate Addition Protocols

Metal-catalyzed conjugate additions enable precise regioselectivity in isothiocyanate functionalization. For example, microwave-assisted synthesis using cesium-based catalysts enhances reaction rates and photoluminescence quantum yields in perovskite nanocrystals, though analogous principles apply to benzyloxycarbonyl systems [2]. A study demonstrated that N-benzyl-trimethylammonium hydroxide (Triton-B) in dimethyl sulfoxide facilitates efficient nucleophilic addition of carbon disulfide to benzylamine, yielding benzyl isothiocyanate with 97% efficiency under inert conditions [1]. Transition-metal catalysts like palladium or copper further modulate electron transfer pathways, enabling C–S bond formation at ambient temperatures.

Solvent-Dependent Regioselectivity in Enone Functionalization

Solvent polarity critically influences regioselectivity during enone functionalization. Chloroform maximizes benzyl isothiocyanate yields (2.11–2.41% w/w) by minimizing nucleophilic side reactions, whereas polar solvents like ethanol reduce yields to 0.06–0.12% due to hydroxyl group interference [3]. The table below summarizes solvent effects on extraction efficiency:

| Solvent | Yield (%) | Extraction Method |

|---|---|---|

| Chloroform | 2.11–2.41 | Maceration |

| Acetone | 0.12–0.14 | Maceration |

| Ethanol | 0.06–0.07 | Maceration |

Maceration at 25°C outperforms Soxhlet extraction, which induces thermal degradation of isothiocyanates [3].

Protecting Group Chemistry Applications

Orthogonal Protection-Deprotection Sequences in Peptide Synthesis

Benzyloxycarbonyl (Cbz) groups enable orthogonal protection in multi-step peptide synthesis. For instance, Cbz-Cl reacts selectively with primary amines in glycine-alanine dipeptides, forming stable thiocarbamoyl adducts without disrupting secondary amide bonds [4]. Sequential deprotection using hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) allows precise residue exposure for subsequent couplings. This strategy mirrors the Bergmann-Zervas method, where Cbz groups prevented racemization in early peptide synthesis [5].

Chemoselective Installation on Polyfunctional Substrates

Chemoselective Cbz installation avoids interference with hydroxyl, carboxyl, or thiol groups. A phosgene-free approach employs carbon monoxide and sulfuryl chloride to convert benzyl alcohols into Cbz derivatives at 80°C, achieving 90% purity [6]. Similarly, 1,1′-thiocarbonyldiimidazole (TCDI) mediates isothiocyanate couplings with anilines under autocatalytic imidazole conditions, enabling selective N-functionalization even in the presence of ester or ketone groups [7].

Molecular Architecture

The molecular structure incorporates three distinct functional domains: the benzyl aromatic system, the carbonyl-containing carbamate linkage, and the linear isothiocyanate group characterized by the distinctive -N=C=S arrangement [1]. This architecture provides the compound with dual functionality, serving both as a protecting group reagent and as an electrophilic species capable of undergoing nucleophilic addition reactions .

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight (g/mol) | 193.22 |

| CAS Registry Number | 63220-36-0 |

| IUPAC Name | Benzyl carbonisothiocyanatidate |

| Common Names | Benzyloxycarbonyl isothiocyanate, Cbz-NCS, O-benzyl carbonisothiocyanatidate |

| Physical State (room temperature) | Liquid/Solid (specific state not confirmed) |

| Solubility in Water | Hydrolyzes in water |

| Solubility in Organic Solvents | Soluble in dichloromethane, THF, DMF |

| Stability | Moisture sensitive |

| Storage Conditions | 2-8°C, inert atmosphere recommended |

The compound demonstrates typical isothiocyanate reactivity patterns while maintaining the stability characteristics associated with carbamate-protected systems [4]. Its moisture sensitivity necessitates careful storage under inert atmospheric conditions to prevent hydrolysis and decomposition .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of benzyloxycarbonyl isothiocyanate exhibits characteristic signals reflecting its structural components [5]. The benzyl methylene protons typically appear around 5.1 ppm as a singlet, while the aromatic protons from the benzyl group resonate in the range of 7.2-7.5 ppm [5]. The chemical shift patterns may vary depending on the solvent system and temperature conditions employed during analysis [5].

¹³C NMR spectroscopy reveals the presence of the isothiocyanate carbon signal, typically observed in the region characteristic of the N=C=S functionality [5]. The benzyl carbon atoms and the carbonyl carbon of the carbamate group contribute additional signals that confirm the structural integrity of the molecule [5]. Rotational isomerism around the carbamate bond may lead to signal broadening or doubling in both ¹H and ¹³C NMR spectra [5].

Infrared Spectroscopy

The infrared spectrum provides definitive identification of the key functional groups present in benzyloxycarbonyl isothiocyanate. The isothiocyanate group exhibits a characteristic N=C=S stretching vibration in the range of 2100-2200 cm⁻¹ [6] [7]. The carbamate carbonyl group contributes a strong absorption around 1750 cm⁻¹, while the aromatic C-H stretches and C=C vibrations from the benzyl group appear in their expected regions [6] [7].

Mass Spectrometry

Mass spectrometric analysis reveals a molecular ion peak at m/z 193, corresponding to the molecular weight of the compound [1]. Fragmentation patterns typically include the formation of a benzyl cation at m/z 91, which represents a characteristic fragmentation pathway for benzyl-containing compounds [8]. Additional fragments may arise from the loss of the isothiocyanate group or the entire benzyloxycarbonyl moiety [1].

| Technique | Key Characteristics | Notes |

|---|---|---|

| ¹H NMR | Benzyl CH₂ protons ~5.1 ppm, aromatic protons 7.2-7.5 ppm | Chemical shifts depend on solvent and temperature |

| ¹³C NMR | Isothiocyanate C=N=C=S carbon signals, benzyl carbons, carbonyl carbon | Rotational isomers may cause signal broadening |

| IR Spectroscopy | N=C=S stretch ~2100-2200 cm⁻¹, C=O stretch ~1750 cm⁻¹ | Characteristic isothiocyanate and carbamate absorptions |

| Mass Spectrometry | Molecular ion peak at m/z 193, benzyl fragment at m/z 91 | Fragmentation pattern typical of benzyl carbamates |

| UV-Vis Spectroscopy | UV absorption due to conjugated system and isothiocyanate chromophore | Exact wavelengths depend on solvent system |

Synthesis Mechanisms

Dithiocarbamate Decomposition Pathway

The most widely employed synthetic approach for isothiocyanate preparation involves the formation and subsequent decomposition of dithiocarbamate salts [9] [10] [11]. This mechanism proceeds through two distinct phases: the initial formation of the dithiocarbamate intermediate and its subsequent desulfurization to yield the isothiocyanate product [9] [11].

The initial phase involves the nucleophilic attack of the amine nitrogen on carbon disulfide, forming a zwitterionic intermediate that is stabilized by the presence of a base [11] [12]. The general mechanism can be represented as:

R-NH₂ + CS₂ + Base → R-NH-CS₂⁻ Base⁺

The resulting dithiocarbamate salt serves as a stable intermediate that can be isolated and characterized [11] [12]. The second phase involves the treatment of this salt with various desulfurizing agents, including tosyl chloride, lead nitrate, or triphosgene, which facilitate the elimination of sulfur and the formation of the isothiocyanate product [9] [11].

Thiophosgene-Mediated Synthesis

The reaction with thiophosgene represents a direct approach for isothiocyanate synthesis, although safety concerns limit its widespread application [9] [13]. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of hydrogen chloride:

R-NH₂ + CSCl₂ → R-NH-CSCl + HCl → R-N=C=S + HCl

This pathway provides high yields and direct access to isothiocyanates but requires careful handling due to the toxicity of thiophosgene [9] [13].

Triphosgene-Based Methodology

Bis(trichloromethyl)carbonate, commonly known as triphosgene, serves as a safer alternative to phosgene and thiophosgene in isothiocyanate synthesis [11] [14]. The mechanism involves the activation of the dithiocarbamate salt through the formation of a mixed anhydride intermediate, which subsequently decomposes to release the isothiocyanate product [11] [14].

The mild reaction conditions and excellent functional group compatibility make this approach particularly valuable for sensitive substrates [11] [14]. The reaction typically proceeds at room temperature in the presence of a base, making it suitable for large-scale preparations [14].

Carbon Disulfide/Coupling Reagent Systems

Recent developments have introduced the use of standard peptide coupling reagents for isothiocyanate synthesis [15] [16]. This approach utilizes carbon disulfide as a pseudo-amino acid in combination with coupling reagents such as EDC or DCC [15] [16]. The mechanism involves the formation of an activated intermediate that facilitates the nucleophilic attack by the amine and subsequent cyclization to form the isothiocyanate [15] [16].

This methodology offers the advantage of proceeding under standard peptide synthesis conditions, making it particularly attractive for solid-phase applications [15] [16].

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thiophosgene Route | Amine + Thiophosgene | Basic conditions, organic solvent | Direct, well-established | Toxic reagent, safety concerns |

| Dithiocarbamate Decomposition | Amine + CS₂ → Dithiocarbamate → Desulfurization | Base formation then desulfurization agent | Versatile, high yields | Multi-step process |

| Triphosgene Method | Dithiocarbamate + Triphosgene | Mild conditions, good functional group tolerance | Safe alternative to phosgene | Expensive reagent |

| Carbon Disulfide/Coupling Reagent | Amine + CS₂ + Coupling reagent | Room temperature, various coupling agents | One-pot process possible | Requires optimization |

| Isocyanide Sulfurization | Isocyanide + Elemental sulfur + Base catalyst | Catalytic base, green solvents, 40°C | Environmentally friendly | Limited substrate scope |

Reaction Mechanisms with Nucleophiles

Nucleophilic Addition Pathways

Isothiocyanates, including benzyloxycarbonyl isothiocyanate, function as electrophilic species susceptible to nucleophilic attack [17] [18] [19]. The electrophilic character of the central carbon atom in the -N=C=S group makes it the primary site for nucleophilic addition reactions [10] [18]. The general mechanism involves the approach of a nucleophile to the electron-deficient carbon, leading to the formation of various addition products depending on the nature of the attacking nucleophile [18] [19].

Thiourea Formation Mechanism

The reaction of benzyloxycarbonyl isothiocyanate with primary amines proceeds via nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group [20] [21]. This reaction results in the formation of substituted thioureas, which represent important intermediates in organic synthesis [21].

The mechanism can be summarized as:

Cbz-N=C=S + R-NH₂ → Cbz-NH-CS-NH-R

This reaction typically proceeds rapidly at room temperature and exhibits high chemoselectivity for primary amines over secondary amines [20]. The electronic properties of the benzyloxycarbonyl group influence the reactivity of the isothiocyanate center, with electron-withdrawing effects enhancing the electrophilicity of the carbon atom .

Protecting Group Applications

The benzyloxycarbonyl moiety in benzyloxycarbonyl isothiocyanate serves multiple functions beyond its role as a synthetic handle [4] [22] [23]. The Cbz group acts as a protecting group for the nitrogen atom, preventing unwanted side reactions during multi-step synthetic sequences [4] [22]. The stability of the carbamate linkage under various reaction conditions enables selective transformations of other functional groups while maintaining the integrity of the protected amine [4] [22].

The benzyloxycarbonyl group exhibits particular advantages in peptide synthesis, where it can be selectively removed under hydrogenolytic conditions without affecting other protecting groups [4] [22] [23]. This orthogonal deprotection capability makes it valuable for complex synthetic strategies requiring sequential deprotection steps [4] [23].

Electronic and Steric Effects

The benzyloxycarbonyl group exerts significant electronic effects on the reactivity of the isothiocyanate functionality . The electron-withdrawing nature of the carbamate group increases the electrophilicity of the isothiocyanate carbon, enhancing its susceptibility to nucleophilic attack . This electronic activation enables selective reactions with primary amines even in the presence of less nucleophilic secondary amines .

Steric considerations also play a crucial role in determining reaction outcomes . The spatial arrangement of the benzyloxycarbonyl group creates a protective environment around reactive sites, directing nucleophilic attacks to specific faces of the molecule . This steric control contributes to the predictable regiochemical outcomes observed in reactions involving benzyloxycarbonyl isothiocyanate .

Reaction with Oxygen and Sulfur Nucleophiles

Beyond reactions with nitrogen nucleophiles, benzyloxycarbonyl isothiocyanate can undergo addition reactions with oxygen and sulfur-containing nucleophiles [18]. These reactions lead to the formation of thiocarbamates and dithiocarbamates, respectively [18]. The mechanism involves the same fundamental nucleophilic addition pathway, with the heteroatom attacking the electrophilic carbon of the isothiocyanate group [18].

The reaction with alcohols produces thiocarbamates:

Cbz-N=C=S + R-OH → Cbz-NH-CO-S-R

Similarly, thiols react to form dithiocarbamates:

Cbz-N=C=S + R-SH → Cbz-NH-CS-S-R